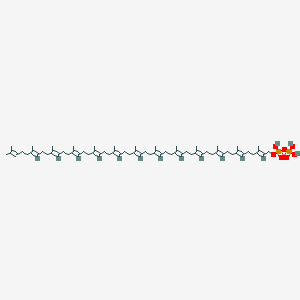
Tridecaprenyl diphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tridecaprenyl diphosphate is a polyprenol diphosphate compound having thirteen prenyl units with undefined stereochemistry about the double bonds. It has a role as a Saccharomyces cerevisiae metabolite.
科学的研究の応用
Introduction to Tridecaprenyl Diphosphate
This compound is a polyprenol diphosphate compound characterized by its long carbon chain, consisting of thirteen prenyl units. Its chemical formula is C65H108O7P2. This compound plays a significant role in various biological processes, particularly in the synthesis of isoprenoids and the functioning of certain enzymes.
Role in Isoprenoid Biosynthesis
This compound serves as a precursor in the biosynthesis of isoprenoids, which are vital for numerous biological functions, including cellular signaling and structural integrity of membranes. The compound's involvement in the mevalonate pathway highlights its importance in synthesizing essential biomolecules like cholesterol and steroid hormones.
Enzymatic Functions
Research has shown that this compound acts as a substrate for specific enzymes, such as polyprenol phosphate synthases. These enzymes facilitate the transfer of prenyl groups to various acceptors, thus playing a crucial role in post-translational modifications of proteins and the synthesis of glycoproteins.
Potential Therapeutic Applications
Studies suggest that this compound may have therapeutic implications due to its role in cellular signaling pathways. For instance, its involvement in the synthesis of certain isoprenoids could be leveraged for developing treatments for metabolic disorders or diseases linked to cholesterol metabolism.
Agricultural Applications
In agriculture, this compound can be utilized to enhance plant growth and resistance to pathogens. By modulating the biosynthesis of isoprenoids, it may improve plant defenses against pests and diseases, thereby increasing crop yields.
Industrial Biotechnology
The compound's biochemical properties make it a candidate for applications in industrial biotechnology, particularly in the production of biofuels and bioplastics. Its role as a building block in synthetic biology could lead to innovative solutions for sustainable materials.
Case Study 1: Enzymatic Activity
A study by Matsuno-Yagi and Hatefi (1990) demonstrated the enzymatic activity involving this compound in mitochondrial systems, emphasizing its role in ATP synthesis through oxidative phosphorylation. The research highlighted how variations in substrate concentration affected enzymatic efficiency, showcasing the compound's significance in energy metabolism.
Case Study 2: Agricultural Enhancement
Research published on soil microbiology revealed that this compound could enhance microbial activity beneficial for plant growth. The study indicated that applying this compound improved nutrient uptake and increased resistance against root pathogens, leading to healthier plants and better yields.
Case Study 3: Therapeutic Potential
A recent investigation into metabolic diseases explored how targeting pathways involving this compound could lead to novel treatments for conditions like hyperlipidemia. The findings suggested that modulating its biosynthetic pathway might help regulate cholesterol levels effectively.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Isoprenoid Biosynthesis | Precursor for essential biomolecules | Vital for cholesterol and steroid hormone synthesis |
| Enzymatic Functions | Substrate for polyprenol phosphate synthases | Critical for post-translational modifications |
| Therapeutic Applications | Potential treatment for metabolic disorders | May regulate cholesterol metabolism |
| Agricultural Enhancement | Improves plant growth and pathogen resistance | Enhances nutrient uptake and crop yields |
| Industrial Biotechnology | Building block for biofuels and bioplastics | Innovative solutions for sustainable materials |
特性
分子式 |
C65H108O7P2 |
|---|---|
分子量 |
1063.5 g/mol |
IUPAC名 |
phosphono [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C65H108O7P2/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-71-74(69,70)72-73(66,67)68/h27,29,31,33,35,37,39,41,43,45,47,49,51H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3,(H,69,70)(H2,66,67,68)/b54-29+,55-31+,56-33+,57-35+,58-37+,59-39+,60-41+,61-43+,62-45+,63-47+,64-49+,65-51+ |
InChIキー |
DZNALTJEOIIEJL-IBZXXNHPSA-N |
異性体SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C)C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















